molecular formula C8H7ClO4S B1346043 4-Chloro-3-(methylsulfonyl)benzoic acid CAS No. 51522-07-7

4-Chloro-3-(methylsulfonyl)benzoic acid

Cat. No. B1346043
CAS RN: 51522-07-7
M. Wt: 234.66 g/mol
InChI Key: ZWBQTUAUWSDCKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Chloro-3-(methylsulfonyl)benzoic acid” is a chemical compound with the molecular formula C8H7ClO4S . It has a molecular weight of 234.66 .


Molecular Structure Analysis

The InChI code for “4-Chloro-3-(methylsulfonyl)benzoic acid” is 1S/C8H7ClO4S/c1-14(12,13)7-3-2-5(8(10)11)4-6(7)9/h2-4H,1H3,(H,10,11) . The canonical SMILES structure is CS(=O)(=O)C1=C(C=C(C=C1)C(=O)O)Cl .


Physical And Chemical Properties Analysis

“4-Chloro-3-(methylsulfonyl)benzoic acid” is a solid at room temperature . It has a molecular weight of 234.66 g/mol . The compound has one hydrogen bond donor and four hydrogen bond acceptors . Its topological polar surface area is 79.8 Ų .

Scientific Research Applications

Application 1: Synthesis of Triketone Herbicides

  • Scientific Field : Organic Chemistry, specifically the synthesis of herbicides .
  • Summary of the Application : 4-Chloro-3-(methylsulfonyl)benzoic acid is used as an intermediate in the synthesis of 3-[2-Chloro-4-(methylsulfonyl)benzoyl]bicyclo[3.2.1]octane-2,4-dione, a new type of triketone herbicide .
  • Methods of Application or Experimental Procedures : The preparation of 2-chloro-4-(methylsulfonyl)benzoic acid from 2-chloro-4-(methylsulfonyl)toluene is a typical example of the benzylic oxidation of a substituted toluene—a reaction widely used in the synthesis of pesticides, pharmaceuticals, spices, dyes and other fields .

Application 2: Preparation of Polymer Bound Transfer Hydrogenation Catalyst

  • Scientific Field : Polymer Chemistry .
  • Summary of the Application : 4-(Chlorosulfonyl)benzoic acid was used in the preparation of a polymer bound transfer hydrogenation catalyst .
  • Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes : The specific results or outcomes were not detailed in the source .

Application 3: Sulfonation of γ-cyclodextrin

  • Scientific Field : Organic Chemistry .
  • Summary of the Application : 4-(Chlorosulfonyl)benzoic acid was used as a reagent in the sulfonation of γ-cyclodextrin .
  • Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes : The specific results or outcomes were not detailed in the source .

Application 4: Synthesis of Benzobicyclon

  • Scientific Field : Organic Chemistry .
  • Summary of the Application : 4-Chloro-3-(methylsulfonyl)benzoic acid is used in the synthesis of Benzobicyclon .
  • Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes : The specific results or outcomes were not detailed in the source .

Application 5: Investigation of BCMBA-related Occupational Asthma, Rhinitis and Contact Urticaria

  • Scientific Field : Occupational Health .
  • Summary of the Application : 3-(Bromomethyl)-2-chloro-4-(methylsulfonyl)benzoic acid, a compound related to 4-Chloro-3-(methylsulfonyl)benzoic acid, was used in specific inhalation or nasal challenge and open skin application test to investigate BCMBA-related occupational asthma, rhinitis and contact urticaria .
  • Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes : The specific results or outcomes were not detailed in the source .

Application 6: Large-Scale Production of 5-Bromo-2-chloro-4-(methylsulfonyl)benzoic Acid

  • Scientific Field : Industrial Chemistry .
  • Summary of the Application : 4-Chloro-3-(methylsulfonyl)benzoic acid is used in the large-scale production of 5-Bromo-2-chloro-4-(methylsulfonyl)benzoic acid .
  • Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes : The large-scale production is a feasible and low-cost new route .

Safety And Hazards

The compound is associated with several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

4-chloro-3-methylsulfonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO4S/c1-14(12,13)7-4-5(8(10)11)2-3-6(7)9/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWBQTUAUWSDCKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=CC(=C1)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30965850
Record name 4-Chloro-3-(methanesulfonyl)benzoato
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30965850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3-(methylsulfonyl)benzoic acid

CAS RN

51522-07-7
Record name Benzoic acid, 4-chloro-3-(methylsulfonyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051522077
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Chloro-3-(methanesulfonyl)benzoato
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30965850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-3-methanesulfonylbenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-3-(methylsulfonyl)benzoic acid
Reactant of Route 2
Reactant of Route 2
4-Chloro-3-(methylsulfonyl)benzoic acid
Reactant of Route 3
Reactant of Route 3
4-Chloro-3-(methylsulfonyl)benzoic acid
Reactant of Route 4
Reactant of Route 4
4-Chloro-3-(methylsulfonyl)benzoic acid
Reactant of Route 5
Reactant of Route 5
4-Chloro-3-(methylsulfonyl)benzoic acid
Reactant of Route 6
Reactant of Route 6
4-Chloro-3-(methylsulfonyl)benzoic acid

Citations

For This Compound
4
Citations
M Baumgarth, N Beier, R Gericke - Journal of medicinal chemistry, 1997 - ACS Publications
The inhibition of the Na + /H + exchanger during cardiac ischemia and reperfusion has been shown to be beneficial for the preservation of the cellular integrity and functional …
Number of citations: 95 pubs.acs.org
RW Brown - The Journal of Organic Chemistry, 1991 - ACS Publications
(Alkylsulfonyl) benzoic acids are useful intermediates for a variety of synthetic compounds possessing pharmaceutical1 and herbicidal2 activity. Literature methods for the preparation of …
Number of citations: 18 pubs.acs.org
JA Vervynckt - 2009 - digitalcommons.wku.edu
Over 200,000 people in the United States are diagnosed annually with malignant brain tumors. Current therapeutic methods prove ineffective at treating this type of cancer due to the …
Number of citations: 5 digitalcommons.wku.edu
N Fusetani, T Sugawara, S Matsunaga… - The Journal of Organic …, 1991 - ACS Publications
Japanese marine invertebrates, we found that the lipophilic extract of the marine sponge Mycale adhaerens showed potent cytotoxic activity. Bioassay-guided isolation yielded five …
Number of citations: 172 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.